molecular formula C26H16O5 B11151688 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11151688
M. Wt: 408.4 g/mol
InChI Key: NSTLFTKOFNOYAL-UHFFFAOYSA-N
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Description

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Chemical Reactions Analysis

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzofuran or methoxyphenyl rings are replaced by other functional groups.

Scientific Research Applications

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes such as apoptosis and inflammation .

Comparison with Similar Compounds

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H16O5

Molecular Weight

408.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C26H16O5/c1-28-17-8-6-15(7-9-17)18-12-26(27)31-25-13-23-20(11-19(18)25)21(14-29-23)24-10-16-4-2-3-5-22(16)30-24/h2-14H,1H3

InChI Key

NSTLFTKOFNOYAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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